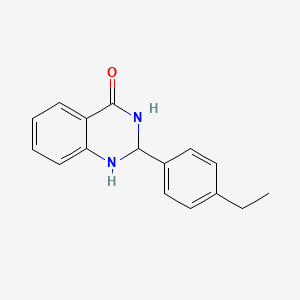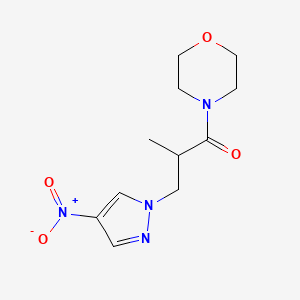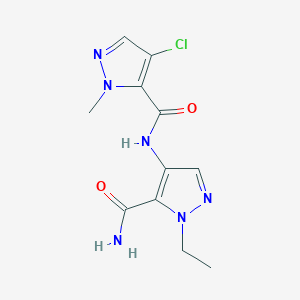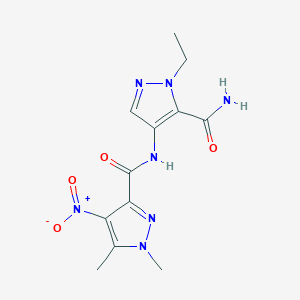![molecular formula C16H12ClF2N5S B10964005 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B10964005.png)
1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a triazole ring, a thiourea group, and substituted phenyl rings. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Thiourea Group: The thiourea group is introduced by reacting the triazole intermediate with isothiocyanates under controlled conditions.
Substitution on Phenyl Rings: The chlorination and fluorination of the phenyl rings are achieved using chlorinating and fluorinating agents, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl substituents.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Metal hydrides such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced triazole or phenyl derivatives.
Substitution Products: Phenyl rings substituted with various functional groups.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
- 1-(4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
- 1-(3-chloro-4-fluorophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea
Uniqueness: 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and fluoro substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12ClF2N5S |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea |
InChI |
InChI=1S/C16H12ClF2N5S/c17-13-7-12(4-5-14(13)19)21-16(25)22-15-20-9-24(23-15)8-10-2-1-3-11(18)6-10/h1-7,9H,8H2,(H2,21,22,23,25) |
InChI Key |
SGTTZICSUQDZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)

![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)

![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)

![4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963960.png)
![4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10963961.png)


![4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963981.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B10963998.png)
